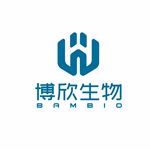- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Enjia Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Tiancheng Chemical (Jiangsu) Co., Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Isoquinoline quinones
Isoquinoline quinones are a class of natural products characterized by the presence of an isoquinoline ring system fused to a quinone moiety. These compounds exhibit diverse structural features and biological activities, making them valuable in medicinal chemistry research. Structurally, they consist of a six-membered aromatic ring (isoquinoline) linked to a two-carbon chain with a conjugated diene unit, forming the quinone part. This unique structure confers these molecules with specific redox properties that are crucial for their biological functions.
Isoquinoline quinones have been isolated from various plant species and marine organisms. They play significant roles in natural defense mechanisms and secondary metabolism. In terms of pharmacological potential, these compounds show promise as anti-inflammatory, antimicrobial, antitumor, and antioxidant agents. Recent studies highlight their ability to modulate multiple signaling pathways involved in cancer cell proliferation and apoptosis, making them attractive targets for the development of novel therapeutic strategies.
The diversity in structure allows isoquinoline quinones to interact with biological macromolecules in different ways, enhancing their utility as probes and tools in biochemistry research. Due to their complex nature and wide-ranging applications, continued investigation into these compounds is essential for advancing our understanding of their mechanisms of action and expanding their therapeutic potential.


-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...
-
Melamine-Related Contaminations in Pharmaceuticals: A Growing ConcernMelamine-Related Contaminations in Pharmaceuticals: A Growing Concern Introduction Melamine, a nitrogen-rich heterocyclic compound, has gained significant attention due to its widespread use as a contaminant in various industries, including pharmaceuticals. The presence of melamine in pharmaceutical products poses serious health risks and has raised concerns about the quality and safety of...
-
Ibuprofen: A Comprehensive Review of Its Pharmaceutical Properties and ApplicationsIbuprofen: A Comprehensive Review of Its Pharmaceutical Properties and Applications Introduction to Ibuprofen Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been an integral part of both over-the-counter (OTC) and prescription medications for decades. Discovered in 1961, ibuprofen was developed by the pharmaceutical company Boots as a treatment for arthritis and...
-
Hyaluronidase: A Key Enzyme in Transdermal Drug Delivery SystemsHyaluronidase: A Key Enzyme in Transdermal Drug Delivery Systems Introduction to Hyaluronidase and Its Role in Transdermal Drug Delivery Hyaluronidase, often referred to as hyalase, is a unique enzyme that plays a pivotal role in various biological processes. In the context of transdermal drug delivery systems (TDDS), hyaluronidase has emerged as a critical component due to its ability to enhance...
-
Glyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological ImplicationsGlyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological Implications Introduction to Glyoxal and Its Relevance in Modern Science Glyoxal, a small organic compound with the chemical formula C₂H₄O₂, has garnered significant attention in recent scientific research due to its diverse biopharmaceutical applications and potential toxicological implications. As a simple...





